molecular formula C16H24N2O3 B8148357 Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

Cat. No.: B8148357
M. Wt: 292.37 g/mol
InChI Key: LKPBOMQXBXKZNS-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a carbamate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-(hydroxymethyl)piperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-(Carboxymethyl)piperidin-1-yl)ethyl)carbamate.

    Reduction: Benzyl (2-(4-(aminomethyl)piperidin-1-yl)ethyl)carbamate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in drug design and synthesis.

Properties

IUPAC Name

benzyl N-[2-[4-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c19-12-14-6-9-18(10-7-14)11-8-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBOMQXBXKZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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